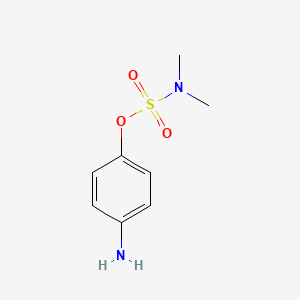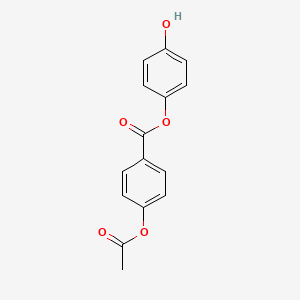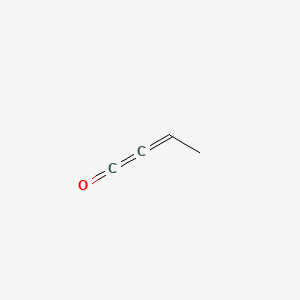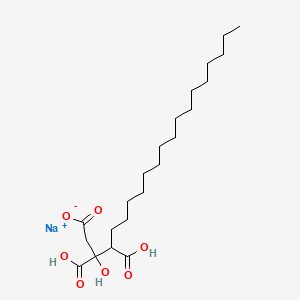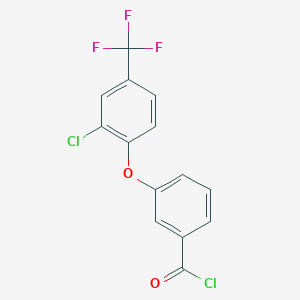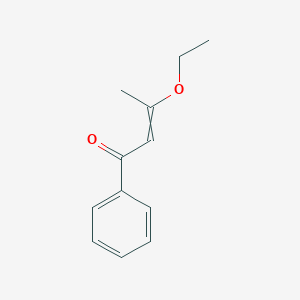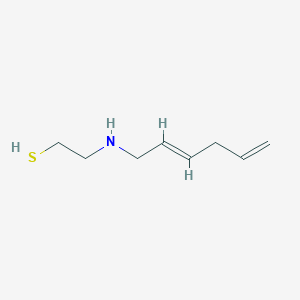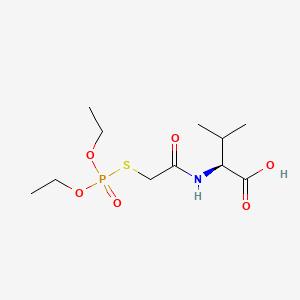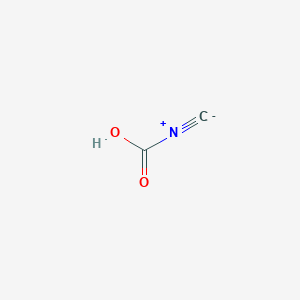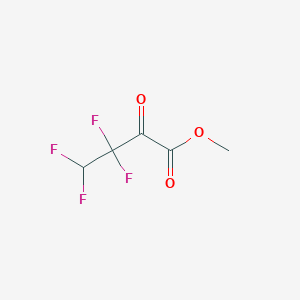![molecular formula C7H8O2 B14445146 7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde CAS No. 75961-78-3](/img/structure/B14445146.png)
7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde is a bicyclic organic compound featuring an oxirane ring fused to a cyclohexene ring with an aldehyde functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate, particularly in the context of antiviral research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of the oxirane ring and aldehyde group. These functional groups allow the compound to interact with various molecular targets, leading to the formation of new chemical bonds and products .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Similar structure but lacks the aldehyde group.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Contains additional carboxylic acid groups.
7-Oxabicyclo[4.1.0]heptan-3-ol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
7-Oxabicyclo[410]hept-3-ene-1-carbaldehyde is unique due to the combination of its bicyclic structure with an oxirane ring and an aldehyde functional group
特性
CAS番号 |
75961-78-3 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC名 |
7-oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c8-5-7-4-2-1-3-6(7)9-7/h1-2,5-6H,3-4H2 |
InChIキー |
GWRQHQCUFUBCKJ-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2(C1O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


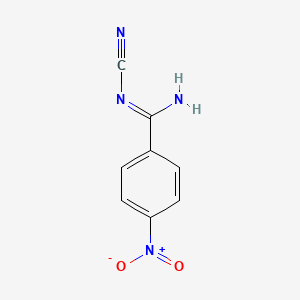
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
